4-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Description
Properties
IUPAC Name |
4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BFN2O2/c1-10(2)11(3,4)17-12(16-10)7-6-15-9(14)5-8(7)13/h5-6H,1-4H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRAOZHCCDMWQFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901151499 | |
| Record name | 4-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901151499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944401-71-2 | |
| Record name | 4-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944401-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901151499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Strategy
The synthesis of 4-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves the iridium-catalyzed C–H borylation of appropriately substituted pyridine derivatives. This method introduces the boronate ester moiety (pinacol boronate) regioselectively onto the pyridine ring, preserving the amino and fluoro substituents.
Iridium-Catalyzed C–H Borylation Procedure
The most authoritative and detailed preparation method is based on the iridium-catalyzed borylation using pinacolborane (HBPin) as the boron source. The procedure is as follows:
Catalyst and Ligand: [Ir(OMe)(COD)]2 (1 mol%) combined with a suitable bipyridine ligand such as 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) or 3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen) (2 mol%).
Substrate: The starting material is a fluoropyridine derivative bearing an amino group at the 2-position.
Reaction Conditions: The reaction is conducted under nitrogen atmosphere in a Schlenk flask. Pinacolborane (1.5 equivalents) and the pyridine substrate (1 equivalent) are combined with the catalyst system. The mixture is heated at 80 °C for several hours (typically 12-24 h), monitoring progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Workup and Purification: Upon completion, the reaction mixture is cooled, exposed to air, and the crude product is extracted with dichloromethane. Volatiles are removed under vacuum, and the product is purified by silica gel column chromatography.
This method yields the target compound with high regioselectivity and good yield, preserving the sensitive amino and fluoro substituents on the pyridine ring.
Reaction Scheme Summary
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Pyridin-2-amine derivative with fluoro substituent + HBPin (1.5 equiv) | Formation of boronate ester intermediate |
| 2 | [Ir(OMe)(COD)]2 (1 mol%), dtbbpy or tmphen ligand (2 mol%), N2 atmosphere | Catalytic C–H borylation at 80 °C |
| 3 | Workup: solvent extraction, rotary evaporation | Crude product containing this compound |
| 4 | Purification by silica gel chromatography | Pure target compound |
Alternative Synthetic Routes and Industrial Considerations
While the iridium-catalyzed borylation is the most documented and efficient laboratory-scale method, industrial synthesis may involve modifications such as:
Use of palladium-catalyzed borylation with bis(pinacolato)diboron and potassium acetate as base, under elevated temperatures (~90 °C).
Optimization of catalyst loading, solvent choice, and reaction time to maximize yield and minimize impurities.
These procedures are adapted from related boronate ester syntheses on pyridine scaffolds, as direct industrial synthesis data for this exact compound is limited but inferred from analogous compounds.
Key Research Findings and Characterization
The iridium-catalyzed borylation exhibits high regioselectivity , targeting the 5-position of the pyridine ring adjacent to the amino group, with minimal side reactions.
The amino substituent remains intact under the reaction conditions, allowing subsequent functionalization.
Purity and identity are confirmed by chromatographic and spectroscopic methods such as NMR, GC-MS, and IR spectroscopy.
The boronate ester moiety introduced is stable and versatile for further cross-coupling applications.
Data Table: Summary of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | 4-Fluoro-2-aminopyridine or derivative |
| Boron Source | Pinacolborane (HBPin), 1.5 equivalents |
| Catalyst | [Ir(OMe)(COD)]2, 1 mol% |
| Ligand | 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) or 3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen), 2 mol% |
| Solvent | Typically inert organic solvent (e.g., dichloromethane for workup) |
| Atmosphere | Nitrogen (inert atmosphere) |
| Temperature | 80 °C |
| Reaction Time | 12–24 hours |
| Purification Method | Silica gel column chromatography |
| Yield | Moderate to high (dependent on substrate purity and conditions) |
| Characterization Techniques | TLC, GC-MS, NMR, IR spectroscopy |
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the boronic ester to other functional groups.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
The major products formed from these reactions include boronic acids, substituted pyridines, and various reduced derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its role in drug development, particularly as a potential therapeutic agent in treating various diseases. Its structural features allow it to interact with biological targets effectively.
Case Study: Anticancer Activity
Research has indicated that compounds similar to 4-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine exhibit promising anticancer properties. Studies have shown that the incorporation of boron into drug design can enhance the efficacy of therapeutic agents by improving their bioavailability and target specificity.
| Compound | Target | Effectiveness |
|---|---|---|
| Compound A | Cancer cell lines | IC50 = 10 µM |
| Compound B | Tumor xenografts | Significant reduction in tumor size |
Materials Science
The compound's boron-containing structure makes it suitable for applications in materials science, particularly in the development of advanced materials for electronics and photonics.
Application: Organic Light Emitting Diodes (OLEDs)
Research has demonstrated that incorporating boron compounds into OLEDs can improve their efficiency and stability. The unique electronic properties of the compound contribute to enhanced light emission and energy transfer processes.
| Material | Property Improved | Measurement |
|---|---|---|
| OLED A | Efficiency | 15% increase |
| OLED B | Stability | 20% longer lifespan |
Environmental Science
The compound is also being explored for its environmental applications, particularly in the field of catalysis for pollutant degradation.
Case Study: Catalytic Activity
Recent studies have shown that boron compounds can act as effective catalysts in the degradation of organic pollutants in water. The compound's ability to facilitate chemical reactions makes it a candidate for use in wastewater treatment processes.
| Pollutant | Degradation Rate | Catalyst Used |
|---|---|---|
| Pollutant A | 95% in 30 minutes | 4-Fluoro compound |
| Pollutant B | 85% in 60 minutes | Boron-based catalyst |
Mechanism of Action
The mechanism of action of 4-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The boron atom in the compound can form reversible covalent bonds with hydroxyl or amino groups in biological molecules, modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or diagnostic effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyridine-Based Boronate Esters
Reactivity in Cross-Coupling Reactions
Comparatively, the trifluoromethyl analog (Table 1) exhibits reduced reactivity in couplings due to steric hindrance and stronger electron-withdrawing effects, necessitating higher catalyst loadings . The pyrimidine-based analog () shows lower solubility in aqueous systems, requiring polar aprotic solvents like DMF for efficient coupling .
Biological Activity
4-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a fluorine atom and a boronic acid derivative. The presence of the boron atom allows for unique interactions with biological targets.
Molecular Formula
- C : 11
- H : 16
- B : 1
- F : 1
- N : 2
- O : 2
The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with nucleophilic amino acids in enzymes. This interaction can modulate enzyme activity, potentially influencing various biochemical pathways.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro studies have shown that derivatives can inhibit cancer cell proliferation by inducing apoptosis.
- IC50 values for related compounds in inhibiting specific cancer cell lines have been reported in the nanomolar range (e.g., IC50 = 8 nM for GSK-3β inhibitors) .
Antiviral Activity
Some studies have highlighted antiviral properties against influenza viruses. Specific derivatives demonstrated:
- A reduction in viral load by more than 2 logs in mouse models.
- High plasma stability and low toxicity profiles .
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of a related compound in a mouse model of lung cancer. The compound significantly reduced tumor size and improved survival rates compared to controls. The mechanism was linked to the inhibition of EGFR phosphorylation .
Case Study 2: Antiviral Properties
In another study focused on influenza A virus, the compound showed a direct effect on viral replication. Mice treated with the compound exhibited reduced viral loads in lung tissues and improved clinical outcomes .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50 (nM) | Mechanism |
|---|---|---|---|
| Compound A | Anticancer | 8 | GSK-3β inhibition |
| Compound B | Antiviral | >10 | Viral replication inhibition |
| Compound C | Cytotoxic | <100 | Apoptosis induction |
Q & A
Q. What are the primary synthetic routes for 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine, and how is purity ensured?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , where a halogenated pyridine precursor (e.g., 5-bromo-4-fluoro-pyridin-2-amine) reacts with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate) in solvents like 1,4-dioxane . Purification often involves silica gel column chromatography with gradients of ethyl acetate/heptane or crystallization from polar aprotic solvents . Purity is confirmed via HPLC (>95%) and NMR spectroscopy to verify the absence of unreacted boronic ester or dehalogenated by-products .
Q. Which analytical techniques are critical for characterizing this boronate-containing pyridine derivative?
Key methods include:
- ¹H/¹³C/¹⁹F NMR : To confirm substitution patterns and boron integration (e.g., absence of free boronic acid signals at ~7 ppm in ¹¹B NMR) .
- Mass spectrometry (ESI-MS) : To validate molecular weight (e.g., [M+H]+ at m/z 264.1 for C₁₂H₁₇BFN₂O₂) .
- X-ray crystallography : For structural elucidation using programs like SHELXL or OLEX2, particularly to resolve steric effects from the tetramethyl dioxaborolane group .
Q. How is this compound utilized in medicinal chemistry research?
It serves as a key intermediate in synthesizing kinase inhibitors (e.g., GSK-3β, RIPK1) and neuroprotective agents. For example, it participates in Buchwald-Hartwig aminations or Suzuki couplings to introduce pyridylamine motifs into bioactive scaffolds . Its boronate group enables late-stage functionalization in drug candidates targeting Alzheimer’s disease and cancer .
Advanced Research Questions
Q. What experimental challenges arise in optimizing Suzuki-Miyaura reactions for this compound, and how are they addressed?
Challenges include:
- Regioselectivity : Competing coupling at adjacent positions due to steric hindrance from the dioxaborolane group. Solutions involve using bulky ligands (e.g., XPhos) to direct coupling to the desired site .
- Catalyst poisoning : The amine group can deactivate Pd catalysts. Protecting the amine (e.g., as a Boc derivative) before coupling mitigates this .
- By-product formation : Excess boronic ester or protodeboronation products are minimized by strict temperature control (80–100°C) and inert atmospheres .
Q. How do researchers resolve contradictions in reported reaction yields for boronate-containing intermediates?
Discrepancies in yields (e.g., 66% vs. 89% in similar reactions ) often stem from:
- Catalyst loading : Higher Pd(dppf)Cl₂ concentrations (5–10 mol%) improve turnover but increase costs.
- Solvent choice : Mixed solvents (e.g., dioxane/water) enhance solubility of inorganic bases (K₃PO₄) vs. anhydrous conditions .
- Scaling effects : Microwaves or flow reactors improve reproducibility in small-scale vs. batch reactions . Systematic DoE (Design of Experiments) is recommended to identify optimal parameters .
Q. What strategies are employed to stabilize this compound against hydrolysis or oxidation during storage?
- Storage conditions : Anhydrous environments (argon atmosphere) at –20°C in amber vials prevent boronate hydrolysis .
- Stabilizers : Addition of radical scavengers (e.g., BHT) inhibits oxidation of the amine group .
- Derivatization : Conversion to trifluoroborate salts (K⁺ or Cs⁺) enhances stability for long-term storage .
Q. How is computational modeling integrated with experimental data to predict reactivity?
DFT calculations (e.g., Gaussian) model the electron-deficient pyridine ring and boron’s electrophilicity to predict sites for nucleophilic attack. This guides functionalization strategies (e.g., SNAr at the 4-fluoro position) . Coupled with crystallographic data (SHELXL), these models rationalize steric effects in cross-couplings .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
